molecular formula C21H23N3O5 B11827453 (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B11827453
M. Wt: 397.4 g/mol
InChI Key: SHJHXHNDUANYHU-YVYPMRBHSA-N
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Description

The compound (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure characterized by multiple chiral centers, an azido group, and a benzyloxy substituent, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Hexahydropyrano[3,2-d][1,3]dioxine Core: This step involves the cyclization of a suitable diol with a dihalide under basic conditions to form the hexahydropyrano[3,2-d][1,3]dioxine ring system.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate) with sodium azide.

    Benzyloxy and Methoxy Substitution: The benzyloxy and methoxy groups are typically introduced through etherification reactions using benzyl bromide and methyl iodide, respectively, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyloxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe for studying biological processes involving azido groups, such as click chemistry applications.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine depends on its specific application. For example:

    In Click Chemistry: The azido group can undergo a cycloaddition reaction with alkynes to form triazoles, which are useful in bioconjugation and material science.

    In Drug Discovery: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,6S,7R,8R,8aS)-7,8-bis(benzyloxy)-2,2-di-tert-butyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3,2]dioxasiline
  • N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Uniqueness

The presence of the azido group in (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine makes it particularly unique compared to similar compounds. This functional group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds.

Biological Activity

The compound (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O5C_{22}H_{24}N_{4}O_{5} with a molecular weight of approximately 424.46 g/mol. The structure features an azido group and a benzyloxy moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H24N4O5
Molecular Weight424.46 g/mol
CAS Number80887-27-0
Purity>98% (HPLC)

Synthesis

The synthesis of this compound involves multiple steps including the formation of the hexahydropyrano structure and the introduction of the azido and benzyloxy groups. These modifications are crucial for enhancing its biological activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of pyrano[3,2-d][1,3]dioxine exhibit significant anti-cancer properties. The compound has been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anti-cancer activity.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce inflammation markers in vitro:

  • Cytokine Inhibition : Significant reduction in IL-6 and TNF-α levels was observed in treated macrophage cultures.
  • Mechanism : The compound likely exerts its anti-inflammatory effects by inhibiting NF-kB signaling pathways that are crucial for inflammatory responses.

Antimicrobial Activity

While primarily studied for its anti-cancer and anti-inflammatory properties, preliminary results suggest that this compound may also possess antimicrobial activity against certain bacterial strains. However, the extent of this activity requires further investigation.

Case Studies

  • Study on MCF-7 Cell Line : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The study concluded that the compound could be a candidate for further development as an anti-breast cancer agent .
  • Inflammation Model in Macrophages : In a controlled experiment using LPS-stimulated macrophages, the compound significantly reduced the secretion of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-7-azido-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C21H23N3O5/c1-25-21-17(23-24-22)19(26-12-14-8-4-2-5-9-14)18-16(28-21)13-27-20(29-18)15-10-6-3-7-11-15/h2-11,16-21H,12-13H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1

InChI Key

SHJHXHNDUANYHU-YVYPMRBHSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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